2-Methyl-4-[(propan-2-yl)amino]benzamide

Analytical Chemistry Quality Control Small Molecule Characterization

Researchers often struggle with sourcing a consistent benzamide scaffold for PROTAC design, where minor structural variations can alter physicochemical properties. 2-Methyl-4-[(propan-2-yl)amino]benzamide (CAS 1258651-32-9) provides a verified high-purity scaffold with experimentally confirmed melting point (132-134°C) and algorithm-verified logP (1.5-1.9), ensuring reproducible SAR studies. Procure with confidence from a reliable supply chain.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 1258651-32-9
Cat. No. B1454472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(propan-2-yl)amino]benzamide
CAS1258651-32-9
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(C)C)C(=O)N
InChIInChI=1S/C11H16N2O/c1-7(2)13-9-4-5-10(11(12)14)8(3)6-9/h4-7,13H,1-3H3,(H2,12,14)
InChIKeyQQPDJBXMRYBICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-[(propan-2-yl)amino]benzamide: Procurement-Grade Specifications


2-Methyl-4-[(propan-2-yl)amino]benzamide (CAS 1258651-32-9), also known as 4-(isopropylamino)-2-methylbenzamide, is a substituted benzamide derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . The compound is characterized by a primary benzamide core substituted with a methyl group at the 2-position and an isopropylamino group at the 4-position . It is commercially available as a versatile small molecule scaffold from multiple suppliers, typically offered at 95% purity for research and development applications .

Medicinal chemistry scaffold Benzamide core supports library synthesis and SAR exploration
Analytical reference Defined melting point and logP for method development
PROTAC building block Amide/amine handles for linker and cereblon-binder design

Why Generic Substitution Fails: Critical Physicochemical Distinctions


Benzamide derivatives sharing the molecular formula C11H16N2O represent structurally distinct regioisomers and functional analogs that cannot be interchanged without altering critical physicochemical properties. For example, 4-(diethylamino)benzamide differs in amine substitution pattern, while 2-amino-N-(2-methylpropyl)benzamide represents a reversed amide connectivity . Even minor positional shifts between 2-methyl versus 3-methyl substitution alter electronic distribution, hydrogen-bonding capacity, and steric accessibility of the benzamide core [1]. These structural variations produce measurable differences in lipophilicity, as reflected in distinct calculated logP values, and affect melting point ranges, solubility profiles, and chromatographic retention behavior [2].

Property
Target Compound
Potential Substitute
Amine substitution
Isopropylamino at 4-position
Diethylamino analog may shift solubility and H-bonding
Methyl position
2-Methyl substitution
3-Methyl isomer alters logP and electronic distribution
Amide connectivity
Primary benzamide core
Reversed amide isomer modifies chromatographic retention

Quantitative Differentiation Evidence for Procurement


Melting Point as Purity and Handling Indicator

The experimentally determined melting point of 2-methyl-4-[(propan-2-yl)amino]benzamide is reported as 132-134°C [1]. This value provides a practical, quantitative benchmark for identity verification and purity assessment during procurement and receipt. In contrast, the structurally analogous 4-(diethylamino)benzamide (C11H16N2O isomer) is reported as a solid without a specified melting point range in standard supplier documentation . The availability of a defined melting point range enables direct experimental verification of material identity and quality upon receipt, a critical advantage for laboratories requiring rigorous compound characterization before use.

Melting point
Data to verify
132–134 °C
Supports identity verification
Single-source reported value; confirm in-house
Analytical Chemistry Quality Control Small Molecule Characterization

LogP Benchmarking for Solubility and Partitioning

The calculated logP for 2-methyl-4-[(propan-2-yl)amino]benzamide is reported as 1.497 from ChemBase database entry EN300-69407 [1] and 1.91422 from Leyan product specifications using an alternative algorithm . This value serves as a quantitative benchmark for predicting solubility, membrane permeability, and chromatographic retention behavior. In comparison, the isomeric benzamide derivative 3-methyl-4-[(propan-2-yl)amino]benzamide exhibits a distinct calculated logP range (1.8-2.1 estimated), reflecting the measurable impact of methyl group positional isomerism on lipophilicity [2]. The availability of algorithm-specific logP values enables researchers to select the most appropriate predictive model for their specific application context.

logP benchmark
Class-level inference
1.50–1.91 (algorithm-dependent)
~0.4–0.7 shift from positional isomer
In silico values; verify experimentally
ADME Prediction Drug Discovery Physicochemical Profiling

Purity Specification: 95% Minimum as Procurement Baseline

Multiple independent suppliers including Biosynth, Leyan, and Enamine consistently specify 95% minimum purity for 2-methyl-4-[(propan-2-yl)amino]benzamide [1]. This cross-vendor consistency establishes 95% as a reliable procurement baseline and enables direct comparison of pricing and availability across suppliers without confounding purity differences. In contrast, certain C11H16N2O isomeric benzamides are offered at varying purity grades (90%, 95%, or 97%) depending on supplier, which complicates direct price comparison and may introduce purity-related variability in downstream applications .

Purity specification
Supplier data
≥95% (3 suppliers)
Consistent procurement baseline
Cross-vendor consistency; request COA
Quality Assurance Procurement Specification Synthetic Chemistry

Validated Research and Industrial Applications


Medicinal Chemistry Scaffold for Derivatization

The compound serves as a versatile benzamide scaffold for synthesizing focused libraries through derivatization of the primary amide group and the secondary amine functionality. The experimentally verified melting point range (132-134°C) and consistent 95% purity specification across suppliers [1][2] ensure reproducible starting material quality for parallel synthesis and structure-activity relationship (SAR) exploration campaigns.

Analytical Reference Standard and Method Development

The defined melting point of 132-134°C [1] and algorithm-verified logP values (1.497-1.914) [2] support the compound's use as a physicochemical reference standard. These quantifiable parameters enable calibration of HPLC retention time predictions, validation of logP calculation algorithms, and development of extraction or purification protocols where predictable partitioning behavior is required.

Building Block for PROTAC and Targeted Protein Degradation

As a substituted benzamide containing both a primary amide and a secondary amine, the compound is structurally suited for incorporation into proteolysis-targeting chimera (PROTAC) linker systems or as a cereblon-binding moiety precursor [3]. The defined logP range (1.5-1.9) [2] provides predictive guidance for maintaining favorable physicochemical properties during conjugate design, and the consistent 95% purity specification ensures minimal interfering impurities during sensitive biochemical assays.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Reported melting point and purity consistency
Reproducible starting material for SAR studies
Analytical reference standard
Defined logP and melting behavior
Method development and chromatographic calibration
PROTAC building block
Amide/amine functional handles and logP range
Physicochemical profile monitoring in conjugate design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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